molecular formula C23H29N3O4S B12467725 [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone

Cat. No.: B12467725
M. Wt: 443.6 g/mol
InChI Key: BEMZGQOPCTXMTA-UHFFFAOYSA-N
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Description

[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 4-methoxyphenylpiperazine with a suitable sulfonyl chloride derivative under basic conditions to form the sulfonylated intermediate. This intermediate is then reacted with a ketone or aldehyde derivative to form the final methanone compound. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the methanone can be reduced to form an alcohol.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted piperazine derivatives. These products can further undergo additional reactions to form more complex molecules.

Scientific Research Applications

Chemistry

In chemistry, [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate the compound’s interactions with biological targets to understand its mechanism of action and therapeutic potential .

Medicine

In medicine, this compound is explored for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases, including neurological disorders and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for applications in catalysis, material science, and chemical engineering .

Mechanism of Action

The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s piperazine ring can bind to receptor sites, modulating their activity and leading to various biological effects. Additionally, the methoxyphenyl and pyrrolidinylsulfonyl groups contribute to the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [4-(4-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the methoxyphenyl and pyrrolidinylsulfonyl groups enhances its binding affinity and selectivity for certain molecular targets, making it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C23H29N3O4S

Molecular Weight

443.6 g/mol

IUPAC Name

[4-(4-methoxyphenyl)piperazin-1-yl]-(4-methyl-3-pyrrolidin-1-ylsulfonylphenyl)methanone

InChI

InChI=1S/C23H29N3O4S/c1-18-5-6-19(17-22(18)31(28,29)26-11-3-4-12-26)23(27)25-15-13-24(14-16-25)20-7-9-21(30-2)10-8-20/h5-10,17H,3-4,11-16H2,1-2H3

InChI Key

BEMZGQOPCTXMTA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)OC)S(=O)(=O)N4CCCC4

Origin of Product

United States

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